3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
Description
The compound 3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a triazinone derivative characterized by a 1,2,4-triazin-5-one core functionalized with a sulfanyl-linked carbamoyl group and a methoxycarbonylphenyl substituent. Its propanoic acid moiety enhances solubility in aqueous environments, making it suitable for biological applications. The structural complexity arises from the integration of multiple functional groups:
- Sulfanyl-carbamoyl group: Enhances thiol-mediated reactivity and binding affinity.
- Methoxycarbonylphenyl: Contributes to lipophilicity and metabolic stability.
This compound is synthesized via multi-step protocols involving heterocyclic condensation, sulfanyl group introduction, and carbamoylation, as seen in analogous triazinone derivatives .
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6S/c1-27-15(26)9-2-4-10(5-3-9)18-12(22)8-28-16-20-19-11(6-7-13(23)24)14(25)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOSFROOIHOIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazinone vs. Triazole: Target Compound: The 1,2,4-triazin-5-one core (evident in the compound from ) provides a planar structure conducive to π-π stacking and enzyme inhibition . 3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic Acid (): Replaces triazinone with a triazole ring, increasing metabolic stability but reducing hydrogen-bonding capacity due to fewer nitrogen atoms .
Substituent Effects
- Methoxycarbonylphenyl vs. Sulfamoylphenyl: The target compound’s methoxycarbonyl group enhances lipophilicity compared to the sulfamoyl group in 3-(-N-(4-sulfamoylphenyl)amino)propanoic acid (), which increases solubility and acidity (pKa ~1.5–2.0) due to the strong electron-withdrawing sulfonamide group . 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (): Incorporates an oxazole-sulfamoyl group, favoring aromatic interactions but reducing steric flexibility compared to the carbamoyl group in the target compound .
Linker and Side Chain Variations
- Sulfanyl-Acetamide vs. Sulfanyl-Propanoic Acid: 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (): Uses an acetamide side chain, which may limit solubility compared to the propanoic acid in the target compound .
Physicochemical Properties
Preparation Methods
Core 1,2,4-Triazin Ring Formation
The 1,2,4-triazin scaffold is synthesized via cyclocondensation reactions. A robust method involves reacting thiosemicarbazides with α-keto acids or esters under acidic conditions. For example, heating ethyl 2-oxopropanoate with thiosemicarbazide in acetic acid containing ammonium acetate yields 5-oxo-4,5-dihydro-1,2,4-triazin-6-yl derivatives . This step is critical for establishing the triazin core with ketone and amino functionalities.
Reaction Conditions :
-
Solvent: Glacial acetic acid
-
Catalyst: Ammonium acetate (10 mol%)
-
Temperature: 100–110°C, reflux
-
Duration: 12–18 hours
Introduction of the Sulfanyl Group at Position 3
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution or thiol-disulfide exchange. Sodium sulfide (Na₂S) or thiourea in alkaline media facilitates thiolation. For instance, treating 3-chloro-1,2,4-triazin-5-one with sodium hydrosulfide (NaSH) in aqueous sodium carbonate replaces chlorine with a sulfanyl group .
Optimized Protocol :
-
Substrate: 3-Chloro-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-ylpropanoate
-
Thiolating Agent: NaSH (1.2 equiv)
-
Base: NaHCO₃ (2.0 equiv)
-
Solvent: Water/ethanol (3:1)
-
Temperature: 60°C, 4 hours
Functionalization with Carbamoylmethyl Group
The carbamoylmethyl side chain is installed via a two-step process:
-
Alkylation : Reacting the sulfanyl-triazin intermediate with bromoacetamide in DMF using K₂CO₃ as a base.
-
Coupling : Introducing the 4-(methoxycarbonyl)phenyl group via carbodiimide-mediated coupling.
Detailed Steps :
-
Step 1 :
-
Step 2 :
Propanoic Acid Side Chain Installation
The propanoic acid group at position 6 is introduced via Michael addition or ester hydrolysis . Starting from a cyanoethyl precursor, hydrolysis under acidic conditions yields the carboxylic acid.
Procedure :
-
Substrate: 6-Cyanoethyl-1,2,4-triazin derivative
-
Reagent: 6M HCl, reflux, 8 hours
-
Workup: Neutralization with NaOH, extraction
Final Deprotection and Hydrolysis
The methoxycarbonyl group is hydrolyzed to a carboxylic acid using lithium hydroxide in THF/water.
Conditions :
-
Reagent: LiOH (3.0 equiv)
-
Solvent: THF/H₂O (4:1)
-
Temperature: 0°C to room temperature, 4 hours
Spectroscopic Characterization
Key Data :
-
¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.3 (s, 1H, NH), 7.9 (d, J=8.4 Hz, 2H, ArH), 7.6 (d, J=8.4 Hz, 2H, ArH), 4.1 (s, 2H, SCH₂), 3.8 (s, 3H, OCH₃), 2.7 (t, J=7.2 Hz, 2H, CH₂CO), 2.4 (t, J=7.2 Hz, 2H, CH₂) .
-
IR (cm⁻¹) : 1735 (C=O ester), 1680 (C=O acid), 1655 (C=O amide), 1220 (C-S) .
Challenges and Optimization
-
Regioselectivity : Competing reactions during triazin formation are mitigated by using excess ammonium acetate .
-
Sulfide Oxidation : Addition of antioxidants (e.g., BHT) prevents disulfide formation during thiolation .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures) and solve structures with SHELX .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to confirm stability of specific conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
